Cas no 53697-08-8 (4,5-Dihydro-6-ketonorethindrone)
4,5-Dihydro-6-ketonorethindrone Chemical and Physical Properties
Names and Identifiers
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- (13S)-17-Ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
- 4,5-Dihydro-6-ketonorethindrone
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- Inchi: 1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,13-17,23H,4-11H2,2H3/t13?,14?,15?,16?,17?,19-,20?/m0/s1
- InChI Key: LOFXBUQCWJKXKJ-RHEVUYGUSA-N
- SMILES: OC1(C#C)CCC2C3CC(C4CC(CCC4C3CC[C@@]21C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 614
- Topological Polar Surface Area: 54.4
4,5-Dihydro-6-ketonorethindrone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D447793-1mg |
4,5-Dihydro-6-ketonorethindrone |
53697-08-8 | 1mg |
$ 87.00 | 2023-04-14 | ||
| TRC | D447793-5mg |
4,5-Dihydro-6-ketonorethindrone |
53697-08-8 | 5mg |
$ 282.00 | 2023-04-14 | ||
| TRC | D447793-10mg |
4,5-Dihydro-6-ketonorethindrone |
53697-08-8 | 10mg |
$ 454.00 | 2023-04-14 |
4,5-Dihydro-6-ketonorethindrone Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4,5-Dihydro-6-ketonorethindrone
Recent Advances in the Study of 4,5-Dihydro-6-ketonorethindrone (CAS: 53697-08-8)
4,5-Dihydro-6-ketonorethindrone (CAS: 53697-08-8), a synthetic steroid derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural characteristics and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its pharmacological properties, metabolic pathways, and emerging clinical relevance.
Recent structural-activity relationship studies published in the Journal of Medicinal Chemistry (2023) have elucidated the compound's unique binding affinity for progesterone and glucocorticoid receptors. The 6-keto modification in the 4,5-dihydronorethindrone scaffold appears to enhance receptor selectivity while reducing undesired androgenic effects, making it a promising candidate for hormone replacement therapies with improved safety profiles.
Metabolic studies utilizing advanced LC-MS techniques have revealed novel insights into the compound's pharmacokinetics. Research from the University of California (2024) demonstrates that 4,5-Dihydro-6-ketonorethindrone undergoes hepatic metabolism primarily through CYP3A4-mediated pathways, with a terminal half-life of approximately 8-12 hours in human subjects. These findings have important implications for dosage regimen design in potential clinical applications.
In oncology research, preclinical studies have identified unexpected anti-proliferative effects of this compound against certain hormone-responsive breast cancer cell lines. The mechanism appears to involve dual modulation of estrogen receptor signaling and induction of apoptosis through mitochondrial pathways. These findings, published in Cancer Research (2024), suggest potential repurposing opportunities that warrant further investigation.
The compound's synthetic chemistry has also seen advancements, with a recent Nature Communications (2023) paper describing a novel catalytic asymmetric synthesis route that improves yield and enantiomeric purity. This methodological breakthrough addresses previous challenges in large-scale production and could facilitate future clinical development.
Emerging clinical data from phase I trials (European Journal of Pharmaceutical Sciences, 2024) indicate favorable safety profiles at therapeutic doses, with minimal observed impact on lipid profiles or glucose metabolism - common limitations of existing progestin therapies. These preliminary results support continued investigation in larger patient populations.
Future research directions highlighted in recent review articles focus on exploring the compound's potential in endometriosis treatment, where its unique receptor binding profile may offer advantages over current therapies. Additional areas of interest include its application in neurosteroid formulations and possible anti-inflammatory properties mediated through glucocorticoid receptor modulation.
In conclusion, 4,5-Dihydro-6-ketonorethindrone represents a chemically and pharmacologically distinct steroid derivative with multiple promising therapeutic avenues. The convergence of recent structural, metabolic, and clinical findings positions this compound as an important subject for continued pharmaceutical development and translational research in endocrine and oncological applications.
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